![molecular formula C27H33N5O3 B2380475 Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate CAS No. 1415824-87-1](/img/structure/B2380475.png)
Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.593. The purity is usually 95%.
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Scientific Research Applications
Histamine H4 Receptor Ligands
Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is explored in the context of histamine H4 receptor ligands. Research shows that modifying the core pyrimidine moiety and other structural elements of this compound has led to potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Synthesis in Potent Deoxycytidine Kinase Inhibitors
The compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis process has been described, indicating its relevance in the development of new classes of dCK inhibitors (Zhang et al., 2009).
Anticancer Drug Intermediate
This chemical is an important intermediate for small molecule anticancer drugs. A high-yield synthetic method has been established for its production, reflecting its significance in the ongoing development and optimization of anticancer inhibitors (Zhang et al., 2018).
Activation of Small-Conductance Ca2+-Activated K+ Channels
Research has identified similar compounds as activators of small-conductance Ca2+-activated K+ channels, with specific studies on tert-butyl ester derivatives. These findings suggest potential applications in modulating ion channel activity, which could have implications in various physiological processes (Hougaard et al., 2009).
Renin Inhibitors in Hypertension Management
The compound has been investigated as part of a series leading to potent renin inhibitors. These findings point to its potential role in treating conditions like hypertension (Tokuhara et al., 2018).
Synthesis in Vandetanib Intermediate
It also serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. Its efficient synthesis process emphasizes its role in drug development (Wang et al., 2015).
Malaria Treatment
The compound has been studied in the context of malaria treatment, showing potential as a lead compound due to its in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines (Chavchich et al., 2016).
Mechanism of Action
Mode of Action
Given its structural features, it may interact with various proteins or enzymes in the body, leading to changes in cellular functions .
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Once the targets are identified, the downstream effects on biochemical pathways can be better understood .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
properties
IUPAC Name |
tert-butyl 4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O3/c1-27(2,3)35-26(33)32-15-13-19(14-16-32)17-29-25-23(24(28)30-18-31-25)20-9-11-22(12-10-20)34-21-7-5-4-6-8-21/h4-12,18-19H,13-17H2,1-3H3,(H3,28,29,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNDRSBKSVMWHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate |
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